molecular formula C6H10F2O B13611632 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol

Cat. No.: B13611632
M. Wt: 136.14 g/mol
InChI Key: KMBZRKBMXOOBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol is a novel compound in the field of organic synthesis and medicinal chemistry. It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to an ethan-1-ol moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol typically involves the difluoromethylation of cyclopropyl derivatives. One common method is the reaction of cyclopropyl ketones with difluoromethylating agents under controlled conditions. For example, the reaction of cyclopropyl ketone with difluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives.

Scientific Research Applications

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)cyclopropane: Lacks the ethan-1-ol moiety, resulting in different chemical properties.

    1-(1-(Trifluoromethyl)cyclopropyl)ethan-1-ol: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to variations in reactivity and stability.

Uniqueness

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H10F2O

Molecular Weight

136.14 g/mol

IUPAC Name

1-[1-(difluoromethyl)cyclopropyl]ethanol

InChI

InChI=1S/C6H10F2O/c1-4(9)6(2-3-6)5(7)8/h4-5,9H,2-3H2,1H3

InChI Key

KMBZRKBMXOOBOF-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.